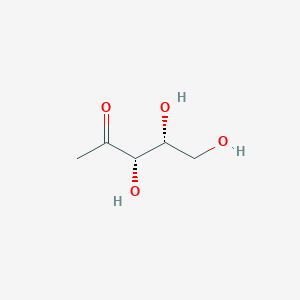

1-deoxy-D-xylulose

Beschreibung

1-Deoxy-D-xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-deoxy-D-xylulose has been reported in Streptomyces hygroscopicus with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of 1-Deoxy-D-xylulose 5-Phosphate in Isoprenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids constitute one of the most extensive and functionally diverse families of natural products, with critical roles in various biological processes across all domains of life. The biosynthesis of their universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This technical guide focuses on the MEP pathway, with a particular emphasis on the pivotal role of its first committed intermediate, 1-deoxy-D-xylulose 5-phosphate (DXP). The MEP pathway is exclusively found in most bacteria, photosynthetic eukaryotes (in their plastids), and apicomplexan parasites, making it an attractive target for the development of novel antimicrobial agents and herbicides. This document provides an in-depth overview of the MEP pathway, detailed enzymatic mechanisms, comprehensive quantitative data, and meticulous experimental protocols relevant to the study of DXP and its role in isoprenoid biosynthesis.

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate or DXP pathway, commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) to form DXP.[1][2] This initial step is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). Following its synthesis, DXP is converted through a series of seven enzymatic reactions into IPP and DMAPP.[3][4] In plants, this pathway is localized in the plastids and is responsible for the synthesis of essential isoprenoids such as carotenoids, the phytol tail of chlorophylls, and hormones like gibberellins and abscisic acid.[5][6] In contrast, the MVA pathway operates in the cytosol of plants, leading to the production of sterols and sesquiterpenes.[7][8] The distinct compartmentalization and distribution of these two pathways highlight the metabolic channeling of isoprenoid precursors.[9] The absence of the MEP pathway in humans makes its constituent enzymes prime targets for the development of selective inhibitors against pathogens.[7][10]

Key Enzymes at the Gateway of the MEP Pathway

1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

DXS (EC 2.2.1.7) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and often rate-limiting step of the MEP pathway.[11][12] It performs an acyloin condensation of the C2 carbon of pyruvate with the C1 carbon of G3P to produce DXP.[11] The reaction mechanism is unique among ThDP-dependent enzymes as it proceeds through a random sequential mechanism requiring the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and G3P.[13][14]

DXS activity is subject to feedback regulation by the final products of the pathway, IPP and DMAPP, which act as allosteric inhibitors by competing with the cofactor ThDP for its binding site.[15][16] This regulation is crucial for controlling the metabolic flux into the MEP pathway. Overexpression or underexpression of DXS in plants has been shown to directly impact the levels of various plastidial isoprenoids, confirming its role as a key regulatory point.[12]

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR)

DXR (EC 1.1.1.267), also known as IspC, catalyzes the second step of the MEP pathway: the intramolecular rearrangement and NADPH-dependent reduction of DXP to MEP.[17][18][19] This conversion is a critical step, as it commits the carbon flux towards isoprenoid biosynthesis. The enzyme requires a divalent cation, such as Mn²⁺, Mg²⁺, or Co²⁺, for its activity.[18][20] DXR is the target of the potent and specific inhibitor fosmidomycin, a natural antibiotic that acts as a structural analog of the reaction intermediate.[17][21] The efficacy of fosmidomycin as an antimalarial agent underscores the potential of DXR as a drug target.[21]

Quantitative Data

A thorough understanding of the enzyme kinetics is essential for metabolic engineering and drug development. The following tables summarize key kinetic parameters for DXS and DXR from various organisms.

Table 1: Kinetic Parameters of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Escherichia coli | Pyruvate | 53-80 | N/A | [1] |

| D-Glyceraldehyde 3-phosphate | 19-73 | N/A | [1] | |

| Deinococcus radiodurans | Pyruvate | 130 | 1.8 | [22] |

| D-Glyceraldehyde 3-phosphate | 270 | 1.8 | [22] | |

| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | N/A | [16] |

| D-Glyceraldehyde 3-phosphate | N/A | N/A | [16] |

Table 2: Kinetic and Inhibition Constants of 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR)

| Organism | Substrate/Inhibitor | K_m (µM) | K_i (nM) | Reference |

| Escherichia coli | DXP | 160 | - | [20] |

| NADPH | 10 | - | [20] | |

| Fosmidomycin | - | 38 | [23] | |

| Zymomonas mobilis | Fosmidomycin | - | 600 | [23] |

| Mycobacterium tuberculosis | DXP | 140 | - | [24] |

| NADPH | 9.8 | - | [24] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for research in this field. This section provides methodologies for key experiments related to the study of DXP and the initial steps of the MEP pathway.

Heterologous Expression and Purification of DXP Synthase

This protocol describes a general method for the expression of recombinant DXS in E. coli, a commonly used system for producing MEP pathway enzymes.

Methodology:

-

Transformation: Transform chemically competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the DXS gene (e.g., pET vector with a His-tag). Plate on selective media (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[25]

-

Culture Growth: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of expression medium (e.g., 2xYT) and grow at 37°C to an OD₆₀₀ of 0.6-0.8.[25]

-

Induction: Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue to grow the culture for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[25]

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification and Purification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged DXS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

DXP Synthase Activity Assay

The activity of DXS can be determined using a coupled spectrophotometric assay or by direct measurement of DXP production using LC-MS/MS.

A. Coupled Spectrophotometric Assay:

This assay couples the production of DXP to the activity of DXR, which consumes NADPH, allowing for the continuous monitoring of the reaction by observing the decrease in absorbance at 340 nm.[1][15]

Reaction Mixture (Final Concentrations):

-

100 mM HEPES buffer, pH 8.0

-

100 mM NaCl

-

2 mM MgCl₂

-

1 mM ThDP

-

400 µM NADPH

-

2 µM purified DXR (IspC)

-

Substrates: Pyruvate (e.g., 500 µM) and D-Glyceraldehyde 3-phosphate (e.g., 500 µM)

-

Purified DXS (e.g., 100 nM)

Procedure:

-

Prepare a master mix of all components except the initiating substrate (e.g., G3P).

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the final substrate.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial rate of NADPH oxidation, which is proportional to the rate of DXP formation.

B. LC-MS/MS-based Assay:

This highly sensitive method allows for the direct quantification of DXP from the reaction mixture.[14][23]

Reaction Mixture (Final Concentrations):

-

100 mM Tris-HCl buffer, pH 8.0

-

20 mM MgCl₂

-

0.25 mM DTT

-

1 mM TPP

-

10 mM Pyruvate

-

10 mM D-Glyceraldehyde 3-phosphate

-

Crude plant extract or purified DXS

Procedure:

-

Combine all reagents in a microcentrifuge tube and pre-incubate at 25°C for 5 minutes.

-

Add the enzyme source to initiate the reaction.

-

Incubate for a defined period (e.g., 2 hours) at 25°C.

-

Stop the reaction by adding an equal volume of chloroform and vortexing.

-

Centrifuge to separate the phases and collect the aqueous upper phase containing DXP.

-

Analyze the aqueous phase by LC-MS/MS. A C18 or a mixed-mode column can be used for separation, and detection is typically performed in negative ion mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity.

Quantification of MEP Pathway Intermediates by LC-MS/MS

The analysis of all phosphorylated intermediates of the MEP pathway is challenging due to their low intracellular concentrations and high polarity. LC-MS/MS provides the necessary sensitivity and selectivity for their quantification.[9][17]

Methodology:

-

Sample Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as methanol/water or acetonitrile/methanol/water.

-

Chromatographic Separation: Separate the polar intermediates using hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography on a C18 column.

-

Mass Spectrometric Detection: Couple the LC system to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use MRM to detect each intermediate with high specificity, using a precursor ion corresponding to the deprotonated molecule [M-H]⁻ and a specific product ion.

-

Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response, enabling accurate absolute quantification.

DXP and the MEP Pathway as Targets for Drug Development

The essentiality of the MEP pathway in many pathogenic bacteria and parasites, coupled with its absence in humans, makes it an ideal target for the development of novel anti-infective agents.[7][10]

Both DXS and DXR are particularly attractive targets. The unique mechanism of DXS provides opportunities for the design of specific inhibitors that do not affect other ThDP-dependent enzymes.[13][14] DXR is a clinically validated target, as demonstrated by the antimalarial efficacy of fosmidomycin.[21][23] The development of inhibitors against other enzymes in the MEP pathway is also an active area of research.[26][27] High-throughput screening and structure-based drug design are being employed to identify and optimize new lead compounds that can effectively block this vital metabolic route in pathogens.

Conclusion

1-Deoxy-D-xylulose 5-phosphate stands at a critical juncture in the biosynthesis of a vast array of essential natural products. As the entry point into the MEP pathway, its formation and subsequent conversion are tightly regulated and represent key control points for metabolic flux. The detailed understanding of the enzymes that metabolize DXP, particularly DXS and DXR, has not only illuminated a fundamental biochemical pathway but has also paved the way for the development of novel therapeutic agents. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of isoprenoid biosynthesis and to exploit this knowledge for biotechnological and pharmaceutical applications.

References

- 1. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomics Analysis and Identification of Proteins Related to Isoprenoid Biosynthesis in Cinnamomum camphora (L.) Presl [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DXP reductoisomerase - Wikipedia [en.wikipedia.org]

- 20. assaygenie.com [assaygenie.com]

- 21. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. scilit.com [scilit.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. desy.de [desy.de]

- 26. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Methylerythritol Phosphate (MEP) Pathway in Apicomplexan Parasites: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicomplexan parasites, responsible for devastating diseases such as malaria, toxoplasmosis, and babesiosis, present a significant global health and economic burden. The continuous emergence of drug resistance necessitates the discovery and validation of novel therapeutic targets. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis represents a compelling target, as it is essential for the survival of most of these parasites but is absent in their mammalian hosts. This guide provides an in-depth exploration of the MEP pathway's function, enzymology, and regulation within Apicomplexa. It details the critical roles of the pathway's isoprenoid products, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its validation as a target for chemotherapeutic intervention.

Introduction: The Imperative for Novel Antiparasitic Targets

The phylum Apicomplexa includes a diverse group of obligate intracellular protozoan parasites. Several species are of immense medical and veterinary importance, including Plasmodium falciparum (the most lethal agent of human malaria), Toxoplasma gondii (a globally prevalent opportunistic pathogen), and Babesia species (tick-borne parasites of livestock and humans). The lack of effective vaccines for most of these diseases and the rise of resistance to existing drugs underscore the urgent need for new antimalarial and antiparasitic agents.[1][2][3]

A key strategy in modern drug discovery is the exploitation of biochemical pathways that are unique to the pathogen and absent from the host. One such pathway is the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway.[4][5] Apicomplexan parasites utilize this pathway to synthesize the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] In stark contrast, their mammalian hosts rely exclusively on the distinct mevalonate (MVA) pathway for the same purpose.[6][7] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive targets for the development of selective, host-safe therapeutics.[3][8]

The MEP pathway is housed within a unique, non-photosynthetic plastid organelle called the apicoplast.[9][10] This semi-autonomous organelle, derived from a secondary endosymbiotic event, is a metabolic hub that also contains pathways for fatty acid and heme biosynthesis.[11][12] However, extensive research has demonstrated that during the blood stages of Plasmodium infection, the only essential function of the apicoplast is the production of IPP and DMAPP via the MEP pathway.[6][9][10]

The MEP Pathway: A Step-by-Step Enzymatic Cascade

The MEP pathway synthesizes IPP and DMAPP from the central metabolites glyceraldehyde 3-phosphate (GAP) and pyruvate through a series of seven enzymatic reactions. The enzymes are encoded by the parasite's nuclear genome and are post-translationally imported into the apicoplast.[8][13]

The Seven Enzymes of the Apicomplexan MEP Pathway:

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS): This enzyme catalyzes the first committed step, a thiamine pyrophosphate (TPP)-dependent condensation of pyruvate and GAP to form 1-deoxy-D-xylulose-5-phosphate (DOXP).[13][14] In many organisms, DXS is a key rate-limiting enzyme of the pathway.[14]

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, or IspC): DXR catalyzes the intramolecular rearrangement and NADPH-dependent reduction of DOXP to produce 2-C-methyl-D-erythritol-4-phosphate (MEP).[6][8] This is the second rate-limiting step and the target of the well-known antibiotic fosmidomycin.[4][8]

-

4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD): IspD activates MEP by catalyzing its condensation with cytidine triphosphate (CTP) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[6][12]

-

4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE): IspE phosphorylates the hydroxyl group of CDP-ME in an ATP-dependent reaction, yielding 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP).[6]

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF): This enzyme catalyzes the cyclization of CDP-MEP with the elimination of cytidine monophosphate (CMP), forming 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[4][6]

-

4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG, or HMBPP synthase): IspG, a [4Fe-4S] iron-sulfur cluster-containing enzyme, catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[6][15]

-

4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH, or HMBPP reductase): The final step is catalyzed by IspH, another [4Fe-4S] enzyme. It reduces HMBPP to generate the final products, IPP and DMAPP.[6][15]

// Nodes for substrates and products sub1 [label="Pyruvate +\nGlyceraldehyde-3-P", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="DOXP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="MEP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="CDP-ME", fillcolor="#F1F3F4", fontcolor="#202124"]; sub5 [label="CDP-MEP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub6 [label="MEcPP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub7 [label="HMBPP", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes enz1 [label="DXS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz2 [label="DXR (IspC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz3 [label="IspD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz4 [label="IspE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz5 [label="IspF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz6 [label="IspG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enz7 [label="IspH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub1 -> enz1 [arrowhead=none]; enz1 -> sub2; sub2 -> enz2 [arrowhead=none]; enz2 -> sub3; sub3 -> enz3 [arrowhead=none]; enz3 -> sub4; sub4 -> enz4 [arrowhead=none]; enz4 -> sub5; sub5 -> enz5 [arrowhead=none]; enz5 -> sub6; sub6 -> enz6 [arrowhead=none]; enz6 -> sub7; sub7 -> enz7 [arrowhead=none]; enz7 -> prod;

// Inhibitor fos [label="Fosmidomycin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fos -> enz2 [label="inhibits", arrowhead=tee]; } The Apicomplexan MEP Pathway.

The Essential Functions of Isoprenoids in Apicomplexa

IPP and DMAPP are the fundamental five-carbon building blocks for a vast array of essential biomolecules. Their synthesis is metabolically expensive, consuming ATP and NADPH, which highlights their biological importance.[14] The downstream products of the MEP pathway are critical for multiple, indispensable cellular functions that occur outside the apicoplast, in the parasite's cytoplasm, mitochondria, and endoplasmic reticulum.[6][11]

Key Roles of Isoprenoid Derivatives:

-

Protein Prenylation: Farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20), synthesized from IPP and DMAPP, are covalently attached to proteins (prenylation), particularly small GTPases like Rab proteins. This lipid modification is crucial for anchoring these proteins to membranes and mediating their function in vesicular trafficking and protein transport.[6][16] Inhibition of isoprenoid synthesis leads to the mislocalization of Rab proteins and severe defects in the formation of the food vacuole, which is essential for hemoglobin digestion in Plasmodium.[1][11]

-

Ubiquinone and Heme A Synthesis: The long polyisoprenoid side chain of ubiquinone (Coenzyme Q) is synthesized from IPP and DMAPP. Ubiquinone is a vital component of the mitochondrial electron transport chain, essential for cellular respiration.[16][17]

-

Dolichol Synthesis: Dolichols are long-chain polyisoprenoid alcohols that act as lipid carriers for oligosaccharides in the synthesis of N-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors.[1][18] These modifications are critical for protein folding, stability, and cell-surface presentation.

-

tRNA Modification: The isopentenylation of an adenosine residue adjacent to the anticodon in certain tRNAs is essential for stabilizing codon-anticodon pairing, thereby ensuring the fidelity and efficiency of protein translation.[6][14]

-

Apicoplast Biogenesis: Recent studies have revealed a critical role for isoprenoids within the apicoplast itself. A polyprenyl synthase (PPS) localized to the apicoplast synthesizes long-chain isoprenoids that are essential for the proper elongation and inheritance of the organelle during parasite division.[16][17][19] This creates a feedback loop where the pathway's products are required for the maintenance of the very organelle in which they are produced.

// Central node MEP_Pathway [label="MEP Pathway\n(Apicoplast)", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP_DMAPP [label="IPP & DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream products and functions FPPS_GGPPS [label="FPPS/GGPPS\n(Cytosol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP_GGPP [label="FPP (C15)\nGGPP (C20)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prenylation [label="Protein Prenylation\n(Vesicular Trafficking)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dolichol_Synthase [label="Dolichol Synthase\n(ER)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dolichol [label="Dolichols", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="N-Glycosylation\nGPI Anchors", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ubiquinone_Synthase [label="Ubiquinone Synthase\n(Mitochondrion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquinone [label="Ubiquinone Side-Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport\nChain", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

MiaA [label="tRNA Isopentenyl-\ntransferase (MiaA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tRNA [label="Isopentenylated tRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Translation Fidelity", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

PPS [label="Polyprenyl Synthase (PPS)\n(Apicoplast)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyprenols [label="Long-chain Polyprenols", fillcolor="#F1F3F4", fontcolor="#202124"]; Apicoplast_Biogenesis [label="Apicoplast Biogenesis\n& Inheritance", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MEP_Pathway -> IPP_DMAPP [label="produces"]; IPP_DMAPP -> FPPS_GGPPS; FPPS_GGPPS -> FPP_GGPP; FPP_GGPP -> Prenylation;

IPP_DMAPP -> Dolichol_Synthase; Dolichol_Synthase -> Dolichol; Dolichol -> Glycosylation;

IPP_DMAPP -> Ubiquinone_Synthase; Ubiquinone_Synthase -> Ubiquinone; Ubiquinone -> ETC;

IPP_DMAPP -> MiaA; MiaA -> tRNA; tRNA -> Translation;

IPP_DMAPP -> PPS; PPS -> Polyprenols; Polyprenols -> Apicoplast_Biogenesis; } Downstream Functions of Isoprenoids.

Validation of the MEP Pathway as a Drug Target

The essentiality of the MEP pathway has been rigorously validated through both genetic and chemical approaches.

-

Genetic Validation: Attempts to disrupt the genes encoding MEP pathway enzymes, such as DXR (IspC) and IspH, in P. falciparum and T. gondii have been unsuccessful, indicating that these genes are indispensable for parasite survival.[6] Conditional knockout systems, where the expression of an enzyme like IspH is forcibly turned off, lead to parasite death.[6]

-

Chemical Validation: The most compelling chemical evidence comes from studies with fosmidomycin , a phosphonic acid antibiotic that is a structural mimic of DOXP and a potent inhibitor of the DXR enzyme.[1][6] Fosmidomycin effectively kills blood-stage P. falciparum and Babesia species.[6][20] The lethal effects of fosmidomycin can be completely rescued by supplementing the culture medium with exogenous IPP, which bypasses the inhibited pathway.[6][16] This "chemical rescue" definitively proves that fosmidomycin's antiparasitic activity is due to the specific inhibition of isoprenoid biosynthesis and not off-target effects.[6]

Interestingly, while the MEP pathway is genetically essential in Toxoplasma gondii, the parasite is largely resistant to fosmidomycin.[6][21][22] This is attributed to poor uptake of the drug, highlighting that inhibitor efficacy depends on both target engagement and the ability to reach the apicoplast.[20] Furthermore, the parasite genus Cryptosporidium, which lacks an apicoplast and the entire MEP pathway, is inherently resistant to fosmidomycin and instead scavenges isoprenoids from its host cell, making it reliant on the host's MVA pathway.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding MEP pathway inhibitors and their effects on various apicomplexan parasites.

Table 1: Known Inhibitors of Apicomplexan MEP Pathway Enzymes

| Enzyme Target | Inhibitor | Parasite Species | Assay Type | IC₅₀ / Kᵢ Value | Citation(s) |

| DXR (IspC) | Fosmidomycin | P. falciparum | In vitro growth | ~1 µM | [1][2] |

| Fosmidomycin | P. falciparum | Recombinant Enzyme (Kᵢ) | ~30-60 nM | [23] | |

| FR900098 (prodrug) | P. falciparum | In vitro growth | ~0.5 µM | [6] | |

| IspD | MMV008138 | P. falciparum | In vitro growth | ~1.7 µM | [13][24] |

| IspH | Alkyne Diphosphates | E. coli (homolog) | Recombinant Enzyme | 150-450 nM | [25] |

Note: Data for specific apicomplexan IspH inhibitors is limited; values from bacterial homologs are often used as a reference.

Table 2: In Vitro Susceptibility of Apicomplexan Parasites to Fosmidomycin

| Parasite Species | Host Cell / System | Fosmidomycin IC₅₀ | Outcome | Citation(s) |

| Plasmodium falciparum | Human Erythrocytes | 0.3 - 1.2 µM | Susceptible | [1] |

| Babesia bovis | Bovine Erythrocytes | ~50 µM | Susceptible | [6] |

| Babesia orientalis | Water Buffalo Erythrocytes | Inhibited at 200 µM | Susceptible | |

| Toxoplasma gondii | Human Fibroblasts | >500 µM | Resistant | [6][20][21] |

| Eimeria tenella | Chicken Kidney Cells | >100 µM | Resistant | [6][20] |

| Cryptosporidium parvum | Human Colon Carcinoma Cells | No Effect | Resistant (Lacks Pathway) | [6][10] |

Key Experimental Protocols

Studying the MEP pathway and its inhibitors involves a range of specialized techniques. Below are outlines of core methodologies.

Protocol 1: In Vitro Growth Inhibition Assay for P. falciparum

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of the parasite.

-

Parasite Culture: Asynchronous or tightly synchronized P. falciparum cultures are maintained in human erythrocytes (O+) at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.

-

Drug Dilution: The test compound (e.g., fosmidomycin) is serially diluted in culture medium in a 96-well plate.

-

Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a starting parasitemia of ~0.5-1%. Control wells with no drug and wells with a known antimalarial are included.

-

Incubation: The plate is incubated for 72-96 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂). This allows control parasites to complete one or two full intraerythrocytic cycles.

-

Quantification of Growth: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I or PicoGreen.

-

The plate is frozen and thawed to lyse the erythrocytes.

-

Lysis buffer containing the fluorescent dye is added to each well.

-

Fluorescence (proportional to parasite DNA content) is read on a plate reader.

-

-

Data Analysis: Fluorescence readings are plotted against the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value.

Protocol 2: Recombinant DXR (IspC) Enzyme Inhibition Assay

This assay directly measures the inhibition of the DXR enzyme.

-

Protein Expression and Purification: The gene for P. falciparum DXR is cloned into an expression vector (e.g., pET) and expressed in E. coli. The recombinant protein, often with a His-tag, is purified using affinity chromatography.

-

Assay Principle: The DXR reaction consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Reaction Mixture: The assay is performed in a quartz cuvette containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., MgCl₂)

-

NADPH (e.g., 150 µM)

-

Purified recombinant DXR enzyme

-

Test inhibitor (e.g., fosmidomycin) at various concentrations (or DMSO for control).

-

-

Reaction Initiation and Monitoring: The reaction is initiated by adding the substrate, DOXP (e.g., 400 µM). The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance curve. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC₅₀ is calculated by plotting percent inhibition against inhibitor concentration.

Protocol 3: Genetic Validation via Conditional Knockout

This protocol describes a general approach to determine if a MEP pathway gene is essential.

-

System Setup: A system for conditional protein expression or degradation is used, such as the tetracycline-regulatable transactivator (TetR-DOZI) system or an auxin-inducible degron (AID) system.

-

Genetic Modification: The endogenous locus of the target gene (e.g., IspH) is modified using CRISPR/Cas9 or homologous recombination. The modification replaces the native promoter with a tetracycline-repressible promoter or appends a degradation tag (e.g., AID) to the protein. A selectable marker is included.

-

Selection and Cloning: Parasites that have successfully integrated the construct are selected with the appropriate drug and cloned.

-

Phenotypic Analysis:

-

The cloned parasite line is cultured in the presence of the stabilizer (e.g., anhydrotetracycline, aTc) or in the absence of the degradation signal (auxin).

-

To test for essentiality, the stabilizer is removed (e.g., aTc is washed out) or the degradation signal is added (auxin is added to the medium).

-

Parasite growth is monitored over several life cycles using flow cytometry or microscopy.

-

// Nodes start [label="Identify Hit Compound\n(e.g., from library screen)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_assay [label="In Vitro Enzyme Assay\n(e.g., recombinant DXR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth_assay [label="Whole-Cell Growth Assay\n(e.g., Pf SYBR Green)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

decision1 [label="Is enzyme inhibited?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Is parasite growth inhibited?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

rescue_exp [label="Chemical Rescue Experiment\n(Supplement with IPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision3 [label="Is growth defect rescued?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

metabolomics [label="Metabolite Profiling\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_on_target [label="Conclusion:\nOn-Target Inhibition of MEP Pathway", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_off_target [label="Conclusion:\nOff-Target Effect or\nPoor Permeability", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_no_activity [label="Conclusion:\nNot a viable inhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> enzyme_assay; start -> growth_assay;

enzyme_assay -> decision1; growth_assay -> decision2;

decision1 -> decision2 [label="Yes"]; decision1 -> end_no_activity [label="No"];

decision2 -> rescue_exp [label="Yes"]; decision2 -> end_off_target [label="No"];

rescue_exp -> decision3; decision3 -> metabolomics [label="Yes"]; decision3 -> end_off_target [label="No"];

metabolomics -> end_on_target [label="MEP intermediates\naccumulate upstream"]; } Workflow for MEP Pathway Inhibitor Validation.

Conclusion and Future Outlook

The MEP pathway is a cornerstone of apicomplexan parasite metabolism and a clinically and genetically validated drug target. Its essentiality for producing a wide range of vital isoprenoids, coupled with its absence in humans, provides a clear therapeutic window. While fosmidomycin has proven the principle that inhibiting this pathway is a viable anti-malarial strategy, its limited spectrum of activity and pharmacokinetic challenges highlight the need for new chemical scaffolds that target not only DXR but also the other six enzymes in the pathway.[13]

Future research should focus on:

-

Structural Biology: Solving high-resolution crystal structures of all seven apicomplexan MEP pathway enzymes to facilitate structure-based drug design.[8][26]

-

Novel Inhibitor Discovery: High-throughput screening and rational design of inhibitors against other enzymes in the pathway, such as the essential iron-sulfur cluster proteins IspG and IspH.[15]

-

Understanding Transport: Elucidating the mechanisms by which substrates and inhibitors are transported across the multiple membranes of the apicoplast to improve drug delivery.

-

Overcoming Resistance: Investigating potential resistance mechanisms to guide the development of more robust inhibitors and combination therapies.

By leveraging our deep understanding of the MEP pathway's function, we can develop the next generation of antiparasitic drugs that are urgently needed to combat the global threat of apicomplexan-caused diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoprenoid metabolism in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lido-dtp.ac.uk [lido-dtp.ac.uk]

- 8. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]

- 9. Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]

- 17. The interdependence of isoprenoid synthesis and apicoplast biogenesis in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. journals.plos.org [journals.plos.org]

- 20. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. openscholar.uga.edu [openscholar.uga.edu]

- 23. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "Targeting Isoprenoid Biosynthesis in Plasmodium falciparum" by Leah Imlay [openscholarship.wustl.edu]

- 25. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Evolutionary Trajectory of the Non-Mevalonate Pathway: A Technical Guide

Abstract

Isoprenoids, a vast and functionally diverse class of biomolecules, are essential for life across all domains. The biosynthesis of their universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds through two distinct metabolic routes: the mevalonate (MVA) pathway and the non-mevalonate (MEP) pathway. This technical guide provides an in-depth exploration of the evolutionary history of the MEP pathway, targeting researchers, scientists, and drug development professionals. We delve into the origins of this ancient pathway, its phylogenetic distribution, the critical role of endosymbiosis and lateral gene transfer in its dissemination, and the molecular mechanisms that have shaped its evolution. This guide presents quantitative data in structured tables, details key experimental protocols for evolutionary analysis, and utilizes visualizations to illustrate complex pathways and workflows, offering a comprehensive resource for understanding the intricate evolutionary journey of this essential metabolic network.

Introduction: Two Paths to a Universal Building Block

The biosynthesis of over 30,000 known isoprenoid compounds is fundamentally reliant on the production of IPP and DMAPP.[1] For a significant portion of the history of biochemistry, the MVA pathway, first elucidated in yeast and mammals, was considered the sole route for IPP synthesis.[2] However, metabolic labeling studies in the 1990s revealed the existence of an alternative, mevalonate-independent pathway in bacteria and plants, now known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3]

The MEP pathway is a testament to the metabolic diversity and evolutionary ingenuity of life. Its distinct set of enzymes and intermediates, compared to the MVA pathway, highlights a deep evolutionary divergence in this core metabolic process. Understanding the evolutionary history of the MEP pathway is not merely an academic exercise; its absence in humans and presence in many pathogenic bacteria and parasites makes it a prime target for the development of novel antimicrobial agents.[4]

This guide will trace the evolutionary narrative of the MEP pathway, from its proposed origins to its current distribution across the domains of life. We will examine the key evolutionary events, including the pivotal role of endosymbiosis in its acquisition by eukaryotes and the subsequent influence of lateral gene transfer in shaping its genetic landscape.

Phylogenetic Distribution and Origins

The distribution of the MVA and MEP pathways across the tree of life reveals a clear phylogenetic demarcation. The MVA pathway is characteristic of archaea and the cytoplasm of eukaryotes, including fungi and animals.[1][2][5] In contrast, the MEP pathway is predominantly found in eubacteria and the plastids of photosynthetic eukaryotes.[1][2][5] Some organisms, notably plants and certain protists, possess both pathways, with the MVA pathway operating in the cytosol and the MEP pathway localized to the plastids.[3][6] A small number of bacterial species have also been found to harbor genes for both pathways.[7][8]

The prevailing hypothesis for the origin of the eukaryotic MEP pathway is endosymbiosis. It is widely accepted that the genes encoding the MEP pathway enzymes in plastid-bearing eukaryotes were acquired from the cyanobacterial ancestor of plastids.[1][4] Phylogenetic analyses of some MEP pathway enzymes support a cyanobacterial origin.[9] However, the evolutionary history is not entirely straightforward. Studies have revealed a polyphyletic origin for some MEP pathway genes in eukaryotes, with evidence suggesting contributions from other bacterial lineages, such as Chlamydiae, through lateral gene transfer events that occurred after the primary endosymbiosis.[10][11]

The evolutionary history of these two pathways suggests that the MVA pathway is germane to archaebacteria and the MEP pathway to eubacteria, with eukaryotes having inherited their isoprenoid biosynthesis genes from prokaryotes.[1]

The Core Pathway: Enzymes and Intermediates

The MEP pathway consists of a series of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The enzymes and intermediates of this pathway are highly conserved across different organisms.

The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). Subsequent enzymatic steps, catalyzed by IspD, IspE, IspF, IspG, and IspH, lead to the formation of IPP and DMAPP.[12][13]

Quantitative Data on MEP Pathway Enzymes

The kinetic properties of the MEP pathway enzymes have been characterized in several organisms. This data is crucial for understanding the flux control and regulation of the pathway, as well as for designing effective enzyme inhibitors for drug development. The following tables summarize key kinetic parameters for the enzymes of the MEP pathway in Escherichia coli, Arabidopsis thaliana, and Plasmodium falciparum.

Table 1: Kinetic Parameters of MEP Pathway Enzymes in Escherichia coli

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DXS | dxs | Pyruvate | 160 | 10.3 | 6.4 x 104 | [Querol-Audí et al., 2013] |

| G3P | 140 | |||||

| DXR | dxr | DXP | 40 | 13.3 | 3.3 x 105 | [Kuzuyama et al., 1998] |

| IspD | ispD | MEP | 43 | 0.93 | 2.2 x 104 | [Rohdich et al., 1999] |

| CTP | 130 | |||||

| IspE | ispE | CDP-ME | 13 | 0.43 | 3.3 x 104 | [Kuzuyama et al., 1999] |

| ATP | 220 | |||||

| IspF | ispF | CDP-MEP | 2.3 | 0.2 | 8.7 x 104 | [Herz et al., 2000] |

| IspG | ispG | MEcPP | 6 | 0.02 | 3.3 x 103 | [Gräwert et al., 2004] |

| IspH | ispH | HMBPP | 0.4 | 1.8 | 4.5 x 106 | [Gräwert et al., 2004] |

Table 2: Kinetic Parameters of MEP Pathway Enzymes in Arabidopsis thaliana

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DXS | AtDXS | Pyruvate | 130 | 0.3 | 2.3 x 103 | [Estévez et al., 2001] |

| G3P | 320 | |||||

| DXR | AtDXR | DXP | 150 | 1.1 | 7.3 x 103 | [Carretero-Paulet et al., 2002] |

| IspD | AtIspD | MEP | 110 | 0.08 | 7.3 x 102 | [Guevara-García et al., 2005] |

| CTP | 140 | |||||

| IspE | AtIspE | CDP-ME | 20 | 0.05 | 2.5 x 103 | [Guevara-García et al., 2005] |

| ATP | 250 | |||||

| IspF | AtIspF | CDP-MEP | 2.1 | 0.04 | 1.9 x 104 | [Guevara-García et al., 2005] |

| IspG | AtIspG | MEcPP | - | - | - | - |

| IspH | AtIspH | HMBPP | - | - | - | - |

Table 3: Kinetic Parameters of MEP Pathway Enzymes in Plasmodium falciparum

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DXS | PfDXS | Pyruvate | 230 | 1.5 | 6.5 x 103 | [Cairns et al., 2007] |

| G3P | 210 | |||||

| DXR | PfDXR | DXP | 28 | 1.2 | 4.3 x 104 | [Rohdich et al., 2001] |

| IspD | PfIspD | MEP | 180 | 0.12 | 6.7 x 102 | [Rohdich et al., 2000] |

| CTP | 120 | |||||

| IspE | PfIspE | CDP-ME | 15 | 0.06 | 4.0 x 103 | [Rohdich et al., 2000] |

| ATP | 300 | |||||

| IspF | PfIspF | CDP-MEP | 3.2 | 0.05 | 1.6 x 104 | [Rohdich et al., 2000] |

| IspG | PfIspG | MEcPP | 1.5 | 0.003 | 2.0 x 103 | [Grawert et al., 2009] |

| IspH | PfIspH | HMBPP | 0.3 | 0.02 | 6.7 x 104 | [Grawert et al., 2009] |

Gene Organization and Operon Structure

In prokaryotes, genes involved in a common metabolic pathway are often organized into operons, allowing for their co-regulation. The gene organization of the MEP pathway varies across different bacterial species, reflecting their diverse evolutionary histories.

Table 4: Gene Organization of the MEP Pathway in Selected Bacteria

| Organism | Gene Order and Operon Structure |

| Escherichia coli | The MEP pathway genes are scattered across the chromosome and are not organized in a single operon. |

| Bacillus subtilis | The MEP pathway genes are distributed throughout the genome and are located in at least seven different operons. |

| Synechocystis sp. PCC 6803 | The MEP pathway genes are generally dispersed throughout the genome. |

| Chlamydia trachomatis | The MEP pathway genes are organized in a single operon: ispD-ispF-ispE-dxs-dxr-ispG-ispH. |

Key Evolutionary Mechanisms

Endosymbiotic Gene Transfer

As previously mentioned, the acquisition of the MEP pathway by photosynthetic eukaryotes is a classic example of endosymbiotic gene transfer. The cyanobacterial endosymbiont that gave rise to plastids brought with it a complete set of genes for the MEP pathway. Over evolutionary time, most of these genes were transferred to the host cell's nucleus, and their protein products are now targeted back to the plastid.

Lateral Gene Transfer (LGT)

Lateral gene transfer has played a significant role in the evolution of the MEP pathway, particularly within the bacterial domain.[14][15] The scattered distribution of the MVA and MEP pathways among bacteria is inconsistent with a simple model of vertical inheritance and is more parsimoniously explained by LGT.[15] Phylogenetic analyses have confirmed several instances of LGT of MEP pathway genes between different bacterial lineages.[14] This horizontal exchange of genetic material has contributed to the metabolic plasticity of bacteria and has complicated the reconstruction of the early evolution of this pathway.

Regulation of the MEP Pathway and its Evolutionary Implications

The MEP pathway is subject to complex regulatory mechanisms that have co-evolved with the pathway itself. In plants, the expression of MEP pathway genes is coordinately regulated by various signals, including light and hormones.[1][4] Light, perceived by photoreceptors like phytochromes, upregulates the transcription of most MEP pathway genes, ensuring a sufficient supply of isoprenoid precursors for the synthesis of photosynthetic pigments.[1]

Furthermore, the MEP pathway is a source of retrograde signals that communicate the metabolic state of the plastid to the nucleus. The accumulation of the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) under stress conditions acts as a specific retrograde signal, modulating the expression of nuclear stress-response genes.[4][16] This intricate regulatory network highlights the deep integration of the MEP pathway into the cellular signaling landscape and suggests that its evolution has been shaped not only by metabolic demands but also by its role in cellular communication and stress responses.

Experimental Protocols

Protocol for Phylogenetic Analysis of a MEP Pathway Enzyme (e.g., DXR)

This protocol outlines the steps for constructing a phylogenetic tree for the DXR enzyme family using the MEGA (Molecular Evolutionary Genetics Analysis) software.

1. Sequence Retrieval:

- Obtain DXR protein sequences from various organisms of interest (bacteria, archaea, eukaryotes) from a public database like NCBI GenBank.

- Save the sequences in FASTA format.

2. Multiple Sequence Alignment:

- Open the FASTA file in MEGA.

- Align the sequences using ClustalW or MUSCLE with default parameters.

- Manually inspect and edit the alignment to remove poorly aligned regions.

3. Model Selection:

- In MEGA, use the "Find Best DNA/Protein Models (ML)" tool to determine the most appropriate substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).

4. Phylogenetic Tree Construction (Maximum Likelihood):

- Select "Construct/Test Maximum Likelihood Tree" from the "Phylogeny" menu.

- Choose the substitution model identified in the previous step.

- Set the number of bootstrap replications to 1000 to assess the statistical support for the tree topology.

- Run the analysis.

5. Tree Visualization and Interpretation:

- Visualize the resulting phylogenetic tree in the MEGA tree explorer.

- Analyze the branching patterns and bootstrap values to infer the evolutionary relationships among the DXR sequences.

Protocol for Investigating Lateral Gene Transfer

This protocol describes a computational approach to identify putative LGT events affecting MEP pathway genes.

1. Phylogenetic Congruence Analysis:

- Construct a phylogenetic tree for a specific MEP pathway gene (e.g., ispH) as described in Protocol 8.1.

- Construct a reference species tree for the same set of organisms using a conserved marker gene (e.g., 16S rRNA for prokaryotes).

- Compare the topology of the gene tree with the species tree. Significant incongruence (i.e., a different branching pattern) is an indicator of a potential LGT event.

2. Analysis of Genomic Context:

- For the gene suspected of being horizontally transferred, analyze its genomic neighborhood in the recipient organism.

- Look for the presence of mobile genetic elements (e.g., transposons, integrons) near the gene, as these are often associated with LGT.

- Analyze the GC content and codon usage of the gene. A significant deviation from the average GC content and codon usage of the host genome suggests a foreign origin.

3. Parametric Methods:

- Utilize bioinformatics tools that identify regions of a genome with atypical sequence composition (e.g., unusual oligonucleotide frequencies) as potential horizontally transferred regions.

Conclusion and Future Directions

The evolutionary history of the non-mevalonate pathway is a compelling story of molecular innovation, endosymbiotic acquisition, and genomic plasticity. From its eubacterial origins, the MEP pathway has become an indispensable metabolic route in a vast array of organisms, including plants and pathogenic protozoa. The distinct evolutionary trajectories of the MEP and MVA pathways have resulted in a striking dichotomy in the biosphere's strategies for synthesizing the universal isoprenoid precursors.

For researchers in drug development, the MEP pathway remains a fertile ground for the discovery of novel antimicrobial agents. A deep understanding of its evolutionary history, enzyme kinetics, and regulation across different pathogens can inform the design of targeted and effective inhibitors.

Future research will undoubtedly continue to unravel the finer details of MEP pathway evolution. The increasing availability of genomic and metagenomic data will provide a richer dataset for comparative and phylogenetic analyses, potentially revealing novel variations of the pathway and shedding more light on the intricate web of lateral gene transfer events that have shaped its history. Furthermore, a deeper understanding of the co-evolution of the MEP pathway with its regulatory networks will provide a more complete picture of how this ancient metabolic route has been integrated into the complex cellular machinery of diverse organisms.

References

- 1. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positioning Bacillus subtilis as terpenoid cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.caass.org.cn [journals.caass.org.cn]

- 6. Combinatorial Methylerythritol Phosphate Pathway Engineering and Process Optimization for Increased Menaquinone-7 Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced C30 carotenoid production in Bacillus subtilis by systematic overexpression of MEP pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. megasoftware.net [megasoftware.net]

- 10. Kinetic analysis and substrate specificity of Escherichia coli dimethyl sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Plastidial metabolites and retrograde signaling: A case study of MEP pathway intermediate MEcPP that orchestrates plant growth and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Essential Vitamins: 1-Deoxy-D-xylulose 5-Phosphate as a Precursor for Thiamine and Pyridoxal Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-D-xylulose 5-phosphate (DXP) stands as a critical branch-point metabolite in prokaryotes and plants, serving as a common precursor for the biosynthesis of two essential vitamins: thiamine (vitamin B1) and pyridoxal phosphate (vitamin B6). The pathways leading from DXP to these vital cofactors are distinct, involving a series of enzymatic reactions that are tightly regulated. Understanding the intricacies of these biosynthetic routes, the kinetics of the involved enzymes, and the methodologies to study them is paramount for researchers in microbiology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of thiamine and pyridoxal from DXP, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.

Introduction

Vitamins B1 (thiamine) and B6 (pyridoxal phosphate) are indispensable cofactors for a myriad of enzymatic reactions crucial for central metabolism, including carbohydrate, amino acid, and lipid metabolism.[1] While animals must obtain these vitamins from their diet, many bacteria, archaea, and plants can synthesize them de novo. A key player in these biosynthetic endeavors is 1-deoxy-D-xylulose 5-phosphate (DXP), which is produced from the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate by the enzyme DXP synthase (Dxs).[2] From this central precursor, two distinct enzymatic cascades diverge to produce the thiazole moiety of thiamine and the pyridine ring of pyridoxal phosphate. This guide delves into the core of these pathways, providing the technical details necessary for their study and potential manipulation.

Biosynthetic Pathways

Thiamine Biosynthesis from DXP

The biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1, involves the separate synthesis of its thiazole and pyrimidine moieties, which are then coupled. DXP is the direct precursor to the 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) moiety.[2][3]

The key enzymatic steps are:

-

DXP Synthase (Dxs): Catalyzes the formation of DXP from pyruvate and glyceraldehyde 3-phosphate.[2] This enzyme itself requires thiamine pyrophosphate as a cofactor, creating a unique regulatory loop.[3]

-

Thiazole Synthase (ThiG): This complex enzyme utilizes DXP, dehydroglycine (derived from tyrosine or glycine), and a sulfur carrier protein (ThiS-COSH) to assemble the thiazole ring.[2][3]

The pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[4] The two moieties are then coupled by thiamin phosphate synthase (ThiE) to form thiamine monophosphate (ThMP), which is subsequently phosphorylated to TPP.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]

The Plastidial Residence of Isoprenoid Precursor Biosynthesis: A Technical Guide to the Subcellular Localization of DXP Pathway Enzymes in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the subcellular localization of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway enzymes, a critical route for isoprenoid biosynthesis in plants. Isoprenoids are a vast and diverse group of natural products with essential roles in plant growth, development, and defense, as well as significant applications in the pharmaceutical and biotechnology industries. Understanding the precise location of the enzymes that synthesize their precursors is paramount for targeted metabolic engineering and the development of novel herbicides and drugs. All seven enzymes of the DXP pathway are encoded by nuclear genes and are subsequently imported into plastids.[1]

The DXP Pathway: A Plastid-Centric Operation

In higher plants, the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the DXP pathway (also known as the methylerythritol 4-phosphate or MEP pathway), which is localized within plastids.[2][3][4] This compartmentalization underscores the distinct roles of the isoprenoids produced by each pathway. The DXP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone, all crucial for photosynthesis and other plastid-specific functions.[5]

The following diagram illustrates the sequential enzymatic steps of the DXP pathway.

Subcellular Localization of DXP Pathway Enzymes

Extensive research, employing a variety of experimental techniques, has unequivocally placed the enzymes of the DXP pathway within the plastids of plant cells. The majority of these enzymes reside in the stroma, the aqueous fluid within the inner membrane of the chloroplast.

| Enzyme | Abbreviation | Gene Name (E. coli) | Subcellular Localization | Sub-plastidial Localization | Experimental Evidence |

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | dxs | Plastid | Primarily Stroma; also found in non-stromal fractions and as fluorescent speckles.[1] | GFP fusion, Immunoblotting, Proteomics |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | dxr | Plastid | Primarily Stroma; also found in non-stromal fractions and accumulates in vesicles.[1] | GFP fusion, Immunogold labeling, Proteomics |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | ispD | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | ispE | Plastid | Stroma | GFP fusion, Proteomics, Mutant Phenotype Analysis[6] |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | ispF | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |

| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | ispG | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |

| (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | ispH | Plastid | Stroma | Immunoblotting, Proteomics, Mutant Phenotype Analysis[3][4] |

Table 1: Summary of the Subcellular Localization of DXP Pathway Enzymes in Plants.

While proteomic studies have consistently identified all seven MEP pathway enzymes in the stromal fraction, more detailed investigations into the first two enzymes, DXS and DXR, have revealed a more complex subplastidial distribution.[1] Both DXS and DXR have been observed in non-stromal fractions, and when tagged with Green Fluorescent Protein (GFP), they form distinct speckles or accumulate in vesicles within the chloroplasts.[1] This suggests the existence of dynamic regulatory mechanisms that may control the localization and turnover of these key enzymes to modulate the metabolic flux through the pathway.[1] For the subsequent enzymes in the pathway, including MCT (IspD), CMK (IspE), MDS (IspF), HDS (IspG), and HDR (IspH), evidence points towards a primary localization within the chloroplast stroma.[3][4][6][7] For instance, immunoblot analysis of fractionated chloroplasts has confirmed that the Arabidopsis IspH protein is a soluble protein found in the stroma.[3] Similarly, GFP fusion experiments have shown that IspE is targeted to chloroplasts.[6]

Experimental Protocols for Determining Subcellular Localization

A variety of robust experimental techniques are employed to elucidate the subcellular localization of proteins within plant cells. The following sections provide detailed methodologies for key experiments cited in the study of DXP pathway enzyme localization.

Chloroplast Isolation from Arabidopsis thaliana Leaves

This protocol describes a method for the rapid isolation of intact chloroplasts suitable for subsequent proteomic analysis or immunoblotting.

Materials:

-

Arabidopsis thaliana leaves

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂. Keep on ice.

-

Percoll solution (e.g., 40% and 80% layers)

-

Miracloth or nylon mesh (e.g., 20-100 µm pore size)

-

Refrigerated centrifuge and tubes

Procedure:

-

Harvest fresh, healthy Arabidopsis leaves and keep them on ice.

-

Gently homogenize the leaves in ice-cold CIB using a blender or mortar and pestle.

-

Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the crude chloroplasts.

-

Carefully discard the supernatant and gently resuspend the pellet in a small volume of CIB.

-

Layer the resuspended chloroplasts onto a pre-formed Percoll density gradient (e.g., a 40%/80% step gradient).

-

Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for 15-20 minutes at 4°C. Intact chloroplasts will form a band at the interface of the Percoll layers.

-

Carefully collect the band of intact chloroplasts using a pipette.

-

Wash the collected chloroplasts by resuspending them in a large volume of CIB and centrifuging again to pellet them.

-

The final pellet contains purified, intact chloroplasts ready for downstream applications.

Transient Expression of GFP Fusion Proteins in Nicotiana benthamiana via Agroinfiltration

This method allows for the rapid, in vivo visualization of protein localization by transiently expressing a protein of interest fused to a fluorescent reporter like GFP.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the gene of interest fused to GFP.

-

Nicotiana benthamiana plants (4-6 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

Needleless syringe (1 mL).

Procedure:

-

Grow a culture of the Agrobacterium strain containing the GFP fusion construct overnight in LB medium with appropriate antibiotics at 28°C.

-

Pellet the bacteria by centrifugation and resuspend them in the infiltration medium to a final OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours to induce virulence gene expression.

-

Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (lower) side of the N. benthamiana leaves.

-

Incubate the infiltrated plants for 2-4 days under normal growth conditions.

-

Excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.

-

Observe the subcellular localization of the GFP fusion protein using a confocal laser scanning microscope. Co-localization with known organelle markers (e.g., chlorophyll autofluorescence for chloroplasts) can confirm the location.[8]

Immunogold Electron Microscopy

This high-resolution technique allows for the precise localization of proteins at the ultrastructural level by using gold-conjugated antibodies.

References

- 1. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis IspH Homolog Is Involved in the Plastid Nonmevalonate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis IspH homolog is involved in the plastid nonmevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Preparation of Chloroplasts from Arabidopsis thaliana Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. Physiological function of IspE, a plastid MEP pathway gene for isoprenoid biosynthesis, in organelle biogenesis and cell morphogenesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcellular evidence for the involvement of peroxisomes in plant isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsw3.naist.jp [bsw3.naist.jp]

Regulating the Flow: An In-depth Technical Guide to Carbon Flux Control in the 1-deoxy-D-xylulose 5-phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, is a critical metabolic route for the biosynthesis of isoprenoids in most bacteria, algae, and the plastids of plants. Isoprenoids represent a vast and diverse class of natural products with essential biological functions and significant commercial applications, ranging from pharmaceuticals and fragrances to biofuels and agricultural chemicals. Consequently, understanding the intricate regulatory mechanisms that govern the flow of carbon into and through this pathway is paramount for metabolic engineering, drug development, and a fundamental comprehension of cellular metabolism. This technical guide provides a comprehensive overview of the core principles of DXP pathway regulation, with a focus on quantitative data, experimental methodologies, and visual representations of the key signaling and experimental workflows.

The Central Role of DXP Synthase in Flux Control

The primary entry point for carbon into the DXP pathway is the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP) to form DXP. This reaction is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). Extensive research, particularly through metabolic control analysis (MCA), has unequivocally identified DXS as the principal rate-limiting step in the pathway.[1][2][3][4] The flux control coefficient (FCC) of an enzyme quantifies its control over the overall pathway flux. A high FCC value signifies a significant degree of control.

Quantitative Analysis of Flux Control

Metabolic control analysis in various organisms has consistently demonstrated a high FCC for DXS, underscoring its pivotal regulatory role.

| Organism | Enzyme | Flux Control Coefficient (FCC) | Experimental Condition | Reference |

| Arabidopsis thaliana | DXP Synthase (DXS) | 0.82 | Photosynthetic steady-state | [2][4] |

| Escherichia coli | DXP Synthase (Dxs) | 0.35 | Isoprene-producing strain | [5][6] |

| Populus × canescens (grey poplar) | DXP Synthase (DXS) | Low | Isoprene-emitting leaves | [7][8][9] |

Note: While DXS is a major control point in many organisms, its level of control can vary depending on the species and environmental conditions, as seen in the case of isoprene-emitting poplar.[7][8][9]

Allosteric Feedback Regulation: A Key Control Mechanism

The DXP pathway is subject to tight feedback regulation by its end-products, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11][12][13] This regulation primarily targets DXS, providing a rapid and sensitive mechanism to adjust carbon flux in response to downstream metabolic demands.

Mechanism of Allosteric Inhibition

Recent studies have elucidated the molecular basis of this feedback inhibition. IPP and DMAPP act as allosteric inhibitors of DXS.[3][14][15][16] The binding of these end-products to a site distinct from the active site induces a conformational change in the DXS enzyme, leading to the dissociation of the active dimeric form into inactive monomers.[3][14][15][16] This monomerization provides a fast and reversible means of downregulating enzyme activity when IPP and DMAPP levels are high.

Quantitative Inhibition Data

The inhibitory potency of IPP and DMAPP on DXS has been quantified, providing valuable parameters for metabolic modeling and engineering.

| Enzyme Source | Inhibitor | Ki (μM) | Inhibition Type | Reference |

| Populus trichocarpa (PtDXS) | Isopentenyl diphosphate (IDP) | 65.4 ± 4.3 | Competitive with Thiamine Pyrophosphate | [10] |

| Populus trichocarpa (PtDXS) | Dimethylallyl diphosphate (DMADP) | 81.3 ± 10.5 | Competitive with Thiamine Pyrophosphate | [10] |

Beyond DXP Synthase: Other Regulatory Checkpoints

While DXS is the primary gatekeeper, other enzymes in the DXP pathway can also exert control over the metabolic flux, particularly under conditions of high carbon flow, such as when DXS is overexpressed.[5][17][18] Identifying these secondary bottlenecks is crucial for optimizing isoprenoid production in engineered organisms.

Systematic analysis in organisms like Zymomonas mobilis has revealed that after DXS, the enzymes 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) synthase (IspG) and HMBDP reductase (IspH) can become rate-limiting.[18]

Experimental Protocols for Studying Carbon Flux

A quantitative understanding of DXP pathway regulation relies on robust experimental methodologies. The following sections detail the core protocols for key experiments cited in the field.

Metabolic Control Analysis (MCA) using 13CO2 Labeling

This powerful technique allows for the in vivo determination of an enzyme's control over metabolic flux.

Objective: To calculate the flux control coefficient (FCC) of DXS.

Methodology:

-

Plant Material: Utilize multiple lines of the organism of interest with varying DXS activities (e.g., wild-type, overexpression lines, and knockout/knockdown mutants).[1][2]

-

13CO2 Labeling: Grow plants under controlled conditions and then switch the CO2 source to 13CO2 in a climate-controlled gas exchange cuvette.[1][2]

-

Metabolite Extraction: Harvest tissue samples at various time points after the introduction of 13CO2 and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-